![molecular formula C18H18N2O3S2 B2737589 N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896279-49-5](/img/structure/B2737589.png)

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

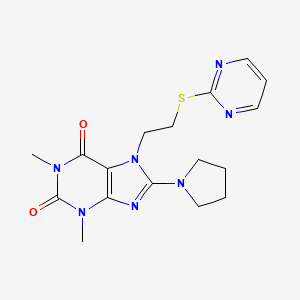

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as IBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBT is a member of the benzothiazole family of compounds, which have been shown to possess a wide range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Electrophysiological Activity

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is related to compounds exhibiting cardiac electrophysiological activity. Studies have synthesized and evaluated the activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, finding compounds with potency in in vitro Purkinje fiber assays comparable to sematilide, a selective class III agent under clinical trials. This demonstrates the potential of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group in producing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Antimicrobial and Antitubercular Agents

Another research focus involves the synthesis and pharmacological evaluation of novel sulfonyl derivatives, including those derived from isopropyl thiazole, as potent antimicrobial and antitubercular agents. These compounds have shown moderate to significant antibacterial and antifungal activities, with certain derivatives exhibiting excellent antitubercular activity against Mycobacterium tuberculosis H37Rv, suggesting their potential as effective antimicrobial agents (Suresh Kumar et al., 2013).

Anticancer Activity

The potential anticancer activity of related compounds has also been explored. For instance, derivatives synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide) demonstrated proapoptotic activity, with specific derivatives showing high growth inhibition against melanoma cell lines, highlighting their potential as anticancer agents (Yılmaz et al., 2015).

Carbonic Anhydrase Inhibition

Metal complexes of heterocyclic sulfonamide showing strong carbonic anhydrase (CA) inhibitory properties have been synthesized, indicating that these complexes can act as very powerful inhibitors against human carbonic anhydrase isoenzymes, surpassing the inhibitory effects of acetazolamide (AAZ), a well-known CA inhibitor. This suggests applications in treating conditions related to abnormal CA activity (Büyükkıdan et al., 2013).

Antibacterial Activity with Cell-Penetrating Peptides

Hybrid antimicrobials combining thiazole and sulfonamide groups with cell-penetrating peptides have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria. This novel approach suggests a distinctive mode of action, potentially offering a new avenue for antibacterial therapy (Ratrey et al., 2021).

Propiedades

IUPAC Name |

2-methylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-11(2)12-8-9-14-15(10-12)24-18(19-14)20-17(21)13-6-4-5-7-16(13)25(3,22)23/h4-11H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGINLMBDSLGBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide](/img/structure/B2737507.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2737513.png)

![N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2737514.png)

![8-(3-{[(5-methyl-2-furyl)methyl]amino}pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2737516.png)

![Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate](/img/structure/B2737517.png)

![1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2737519.png)

![1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2737522.png)

![1,7-Dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2737526.png)

![(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2737527.png)